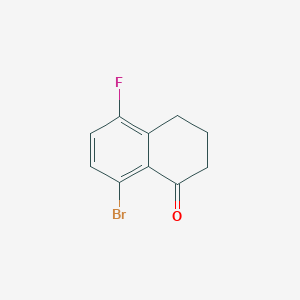
8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one
説明
8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C10H8BrFO and its molecular weight is 243.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
8-Bromo-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, with the CAS number 1260018-43-6, is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H8BrF
- Molecular Weight : 227.07 g/mol
Chemical Structure
Synthesis
The synthesis of this compound involves a multi-step process that typically includes bromination and fluorination reactions. Detailed synthetic pathways are documented in various studies, highlighting the efficiency and yield of the compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Comparison to 5-FU (IC50 µM) |
|---|---|---|
| BGC-823 | 9.00 | 15.18 |
| BEL-7402 | 6.70 | 15.81 |
| MCF-7 | 7.89 | 15.81 |
These results indicate that the compound is more potent than the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), against these tumor cell lines .
The mechanisms underlying the antitumor activity of this compound include:
- Induction of Apoptosis : The compound has been shown to induce early apoptosis in cancer cells in a dose-dependent manner. Morphological changes consistent with apoptosis were observed under microscopy.
- Reactive Oxygen Species (ROS) Generation : Treatment with the compound resulted in increased levels of intracellular ROS, which is associated with apoptosis induction .
- DNA Binding : Molecular docking studies suggest that the compound interacts with DNA through groove binding and partial intercalation, which may contribute to its cytotoxic effects .
Case Studies
A notable study highlighted the efficacy of this compound in a xenograft model of cancer. Tumor growth was significantly inhibited when treated with this compound compared to control groups. This study reinforces its potential as a therapeutic agent in oncology.
特性
IUPAC Name |
8-bromo-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFBDRUPPURJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















